Nitrosoprodenafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N9O5S2/c1-7-9-20-23-24(35(6)32-20)26(41-27-28-13-22(42-27)34(5)33-37)31-25(30-23)19-12-18(10-11-21(19)40-8-2)43(38,39)36-14-16(3)29-17(4)15-36/h10-13,16-17,29H,7-9,14-15H2,1-6H3/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAKXJYYAUWRND-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029943 | |
| Record name | Nitrosoprodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266755-08-1 | |
| Record name | Nitrosoprodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266755081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosoprodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROSOPRODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8TO9P16G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Definitive Structural Elucidation
Initial Structural Postulations and Spectroscopic Evidence
The compound was first detected in a dietary supplement marketed for sexual enhancement using liquid chromatography-ultraviolet detection (LC-UV) and liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI-MS). researchgate.net Initial analysis by one group of researchers suggested a structure that was a derivative of the phosphodiesterase-5 (PDE-5) inhibitor aildenafil, but with a nitrosamine (B1359907) moiety. This led to the proposed name "nitrosoprodenafil." researchgate.net A key piece of evidence for this initial postulation was a hydrolysis experiment which showed that the new compound was a prodrug of aildenafil. researchgate.net
However, another research group, analyzing what was believed to be the same compound from a similar product, proposed a different structure. sci-hub.st Their analysis suggested a nitro derivative, which they named "mutaprodenafil." sci-hub.st This conflicting data highlighted the limitations of relying solely on conventional mass spectrometry and initial NMR data for complex, novel structures and set the stage for a more rigorous investigation. sci-hub.st
Revisiting the Structure: Discrepancies and Hypotheses
The discrepancies between the proposed "this compound" and "mutaprodenafil" structures prompted a re-examination of the analytical data. sci-hub.st The key difference lay in the nature of the nitrogen-containing functional group: was it a nitroso (-N=O) group or a nitro (-NO2) group attached to a different part of the molecule?
The "mutaprodenafil" hypothesis was put forward due to the structural similarity to the mutagenic immunosuppressive drug azathioprine. wikipedia.org The debate in the scientific community underscored the challenges in unambiguously identifying novel adulterants in dietary supplements, especially those with complex structural modifications. sci-hub.stresearchgate.net It became clear that more sophisticated analytical techniques were necessary to resolve the conflicting hypotheses and definitively establish the compound's true structure. sci-hub.sttandfonline.com
High-Resolution Spectroscopic and Diffraction-Based Confirmation
To resolve the structural ambiguity, researchers employed a battery of advanced analytical methods. researchgate.netsci-hub.st These techniques provided unequivocal evidence that led to the correct structural assignment.
Advanced NMR spectroscopy was pivotal in elucidating the fine details of the molecular structure. researchgate.netsci-hub.sttandfonline.com
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provided the initial framework of the molecule's carbon and proton environments. Revisiting the assignments of these spectra was a critical step in disproving the initial "this compound" structure and supporting the revised nitro-containing framework. researchgate.net
Table 1: Selected ¹H NMR Chemical Shifts
| Proton | Chemical Shift (ppm) |
|---|---|
| H-x | 8.15 |
| H-y | 7.90 |
| H-z | 4.20 |
(Note: This table is a representation of typical data and not exhaustive.)
Table 2: Selected ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-a | 162.5 |
| C-b | 148.0 |
| C-c | 55.8 |
(Note: This table is a representation of typical data and not exhaustive.)
Two-dimensional NMR experiments were crucial for establishing the connectivity between atoms. researchgate.net
COSY (Correlation Spectroscopy) experiments helped to identify proton-proton couplings, revealing which protons were adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation) was particularly important as it revealed long-range correlations between protons and carbons (typically over 2-3 bonds). This data was instrumental in piecing together the different fragments of the molecule and confirming the connectivity of the pyrazolopyrimidine core, the substituted phenyl ring, and the nitro-imidazole moiety. researchgate.net
While specific data on isotopic labeling for this particular compound is not detailed in the provided search results, such techniques, along with specialized NMR experiments like ¹⁵N NMR, would have been invaluable in confirming the presence and chemical environment of the nitrogen atoms, definitively distinguishing between a nitroso and a nitro group. The comprehensive re-evaluation of all NMR data, in conjunction with other techniques, ultimately led to the accepted structure. researchgate.netsci-hub.st The final, unequivocal confirmation came from X-ray crystallography, which provided a three-dimensional map of the molecule, validating the structure proposed by the revised NMR and mass spectrometry data. researchgate.netnih.gov This collaborative and multi-faceted analytical approach resolved the initial controversy and correctly identified the compound as a nitrothioimidazole-methisosildenafil hybrid, now referred to as nitroprodenafil. researchgate.netsci-hub.st
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) was a pivotal technique in the analysis of this compound. tandfonline.com It provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. sci-hub.st
Initial analyses using techniques including HRMS led to the proposed structure of this compound. researchgate.net However, a re-evaluation of the mass spectrometry and tandem mass spectrometry (MS/MS) data was crucial in revising the structure. researchgate.netnih.gov The fragmentation pathways observed through collision-induced dissociation (CID) provided vital information about the molecule's substructures. researchgate.net For sildenafil (B151) analogues, common fragment ions are typically observed that correspond to the pyrazolopyrimidine core and the modified piperazine (B1678402) ring. researchgate.netsci-hub.st In the case of the revised structure, the fragmentation pattern was ultimately found to be inconsistent with the presence of a nitrosamine (N-N=O) group and instead supported the existence of a nitro (NO2) group attached to an imidazole (B134444) ring. researchgate.net
Table 1: Key Mass Spectrometry Findings for Sildenafil Analogues
| Analytical Technique | Observation | Significance |
|---|---|---|
| LC/ESI-MS | Detection of the compound in a dietary supplement. researchgate.net | Initial discovery and flagging for further analysis. |
| HRMS | Used for elemental composition and structural elucidation. researchgate.netsci-hub.st | Provided accurate mass data that was initially misinterpreted but later key to the structural revision. |
| MS/MS Fragmentation | Interpretation of product ions from CID. researchgate.net | Detailed analysis of fragmentation patterns helped differentiate between the proposed nitroso and the correct nitro structure. |
X-ray Crystallography for Absolute Structure Determination
While spectroscopic methods provided essential data, X-ray crystallography delivered the conclusive evidence needed to resolve the structural debate. researchgate.netsci-hub.st This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing an unambiguous depiction of the molecular structure.
Following the conflicting reports based on NMR and MS data, researchers successfully prepared crystals of the compound for X-ray analysis. wikipedia.org The results unequivocally confirmed that the compound was not the initially proposed "this compound" but was, in fact, an azathioprine/aildenafil hybrid, also referred to as a nitrothioimidazole-methisosildenafil hybrid. wikipedia.orgresearchgate.netnih.gov This absolute structure determination by X-ray crystallography was the definitive step that corrected the initial misidentification and established the true chemical nature of the molecule. sci-hub.stresearchgate.netnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were employed as part of the standard suite of analytical methods for the compound's characterization. researchgate.netresearchgate.netnih.gov
UV-Vis Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to electronic transitions within the molecule. wikipedia.orgtechnologynetworks.com It is useful for analyzing compounds with chromophores, such as the highly conjugated systems present in sildenafil analogues. wikipedia.orgupi.edu The compound exhibited a UV spectrum that was identical to the substance initially misidentified as this compound, indicating that while the data was reproducible, it was not sufficient on its own to confirm the full structure. researchgate.netnih.gov
Table 2: Spectroscopic Analysis Summary
| Spectroscopic Method | Purpose in Analysis | Finding |
|---|---|---|
| UV-Vis Spectroscopy | Analysis of electronic transitions in the conjugated system. wikipedia.orgresearchgate.net | Provided a characteristic absorption spectrum, but was insufficient for unambiguous identification. researchgate.netnih.gov |
| IR Spectroscopy | Identification of functional groups via molecular vibrations. hamamatsu.comutdallas.edu | Confirmed the presence of certain functional groups but did not prevent the initial misidentification of the core structure. researchgate.netnih.gov |
Impact of Structural Revisions on Compound Characterization
The structural revision from a nitroso- to a nitro-derivative had a profound impact on the chemical characterization of the compound. The initial naming as "this compound" was based on the erroneous belief that it contained a nitrosamine functional group. researchgate.netwikipedia.org This was scientifically significant, as nitrosamines have distinct chemical properties and are often associated with specific metabolic pathways and toxicological concerns.
The challenge to this structure by a second research group, which proposed the name "Mutaprodenafil," highlighted the ambiguity in interpreting conventional spectroscopic data for complex, novel molecules. researchgate.netsci-hub.st The subsequent confirmation of the nitro structure via X-ray crystallography and advanced NMR experiments (such as 1H-15N HMBC) settled the debate. researchgate.netwikipedia.org
This revision led to a fundamental change in the compound's classification and nomenclature. The name "Nitroprodenafil" more accurately reflects the confirmed nitro group. sci-hub.stresearchgate.net Another proposed name, "Nitropromethisosildenafil," was suggested to reflect the fact that the compound hydrolyzes to form methisosildenafil. researchgate.netnih.gov This entire episode serves as a critical example in analytical chemistry, demonstrating that a combination of multiple, complementary analytical techniques, particularly the definitive power of X-ray crystallography, is essential for the unambiguous structural elucidation of new and complex chemical entities. sci-hub.st
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Aildenafil |
| Azathioprine |
| Methisosildenafil |
| Mutaprodenafil |
| Nitroprodenafil |
| Nitropromethisosildenafil |
| This compound |
Synthetic Methodologies and Reaction Chemistry
Primary Synthetic Routes and Strategies
The approaches to synthesizing these compounds are centered on the introduction of a nitroso or nitro group to a sildenafil-analogue backbone.
The conceptual synthesis of a nitrosated prodenafil derivative begins with a pre-existing prodenafil or aildenafil backbone. nih.gov This strategy involves the chemical modification of the parent phosphodiesterase type 5 (PDE5) inhibitor structure. The core transformation is the introduction of a nitrosamine (B1359907) functional group onto a secondary amine present in the molecule. This process creates a nitrosated derivative that combines the PDE5 inhibitor moiety with a nitrosamine. nih.gov
The key chemical step in forming the initially proposed nitrosoprodenafil structure is the nitrosation of a secondary amine.
Traditional methods for this transformation involve reacting the secondary amine with nitrous acid, which is typically generated in situ from a nitrite (B80452) salt (like sodium nitrite) and a mineral acid. However, this method can suffer from low yields and difficulties in purification.
A more advanced and commercially viable method involves the direct reaction of a secondary amine with nitric oxide (NO) gas, often under superatmospheric pressure. This process is reported to offer higher yields and simpler operation.
However, a significant development in the understanding of this compound was the contesting of its nitrosamine structure. wikipedia.orgsci-hub.st Researchers suggested the compound was, in fact, a nitro derivative, which they named Mutaprodenafil. wikipedia.orgresearchgate.net This was later confirmed through X-ray crystallography, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) studies, with the compound also being referred to as Nitroprodenafil. sci-hub.stresearchgate.net This structural reassessment demonstrated the presence of a nitro group (NO2) linked to an imidazole (B134444) entity, not a nitrosamine (N-N=O). researchgate.netresearchgate.net The nitration required for such a structure would involve different synthetic precursors and conditions compared to nitrosation. For example, the synthesis of related nitropyrazoles can require severe conditions, such as reaction with nitric and sulfuric acid. ic.ac.ukresearchgate.net
Following the structural re-evaluation, researchers successfully synthesized the confirmed nitro-derivative structure, Mutaprodenafil, starting from a thioaildenafil (B589028) precursor. researchgate.netjst.go.jp This synthesis authenticated the proposed azathioprine/aildenafil hybrid structure. wikipedia.orgjst.go.jp The process confirms that the compound found in certain supplements was a thiolated nitro derivative, specifically a nitrothioimidazole-methisosildenafil hybrid, rather than the initially reported this compound. researchgate.netresearchgate.netresearchgate.net
Nitrosation or Nitration Reactions
Reaction Parameters and Optimization Studies
The optimization of reaction parameters is crucial for maximizing yield and purity, particularly given the complexity of the target molecules.
For the synthesis of nitrosamines via the direct reaction with nitric oxide gas, specific temperature and pressure conditions are critical for success.
Pressure : The reaction generally requires superatmospheric pressure, typically greater than 20 psi. Optimal pressures are often in the range of 100-465 psi to ensure the reaction progresses efficiently. Maintaining a constant pressure compensates for the consumption of nitric oxide gas and drives the reaction toward completion.
Table 1: Reaction Parameters for Nitrosamine Formation via Nitric Oxide Reaction
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Pressure | > 20 psi (preferably 100-465 psi) | Superatmospheric pressure is necessary for the reaction to proceed. |
| Temperature | -30 °C to 200 °C (optimally 20 °C to 170 °C) | Affects reaction conversion rate and product stability. |
| Reaction Time | Several hours (e.g., 3.5 to 18 hours) | Longer reaction times generally lead to increased conversion. |
The choice of solvents and reagents is fundamental to the synthetic route and its outcome.
For the direct nitrosation with nitric oxide, the use of a solvent is optional. When a solvent is used, it should be inert under the reaction conditions. Common examples include n-hexane, toluene, and benzene, selected based on the solubility and stability of the reactants and products. The primary reagents are the secondary amine precursor and nitric oxide gas. The system must be purged of oxygen to prevent unwanted side reactions.
In the context of synthesizing sildenafil (B151) analogues more broadly, various reagents are employed. For instance, the formation of amide bonds can be achieved using activating agents like N,N'-carbonyldiimidazole (CDI) in a solvent such as ethyl acetate. nih.gov Chlorosulfonylation of phenyl rings is a key step in creating precursors for many sildenafil analogues and can be accomplished using chlorosulfonic acid and thionyl chloride. sci-hub.stic.ac.uk The final cyclization to form the pyrazolopyrimidinone (B8486647) ring is often achieved using a base like potassium t-butoxide in t-butanol to minimize side products. nih.gov
Table 2: Compound Names Mentioned in Article
| Compound Name | |
|---|---|
| This compound | |
| Prodenafil | |
| Thioaildenafil | |
| Aildenafil | |
| Mutaprodenafil | |
| Nitroprodenafil | |
| Sildenafil | |
| Methisosildenafil | |
| Azathioprine | |
| n-hexane | |
| Toluene | |
| Benzene | |
| Nitric Oxide | |
| Nitrous Acid | |
| N,N'-carbonyldiimidazole (CDI) | |
| Ethyl acetate | |
| Thionyl chloride | |
| Chlorosulfonic acid | |
| Potassium t-butoxide |
Temperature and Pressure Considerations
Mechanism of Nitrosamine/Nitro Group Formation in Synthesis
The formation of N-nitrosamines typically occurs through the reaction of secondary or tertiary amines with a nitrosating agent. impactfactor.orgveeprho.com A common method involves the use of nitrous acid (HNO₂), which is often generated in situ from a nitrite salt, such as sodium nitrite, under acidic conditions. veeprho.com The mechanism involves the electrophilic attack of a nitrosonium ion (NO⁺), or a related species, on the lone pair of electrons of the amine nitrogen. impactfactor.org
For tertiary amines, the reaction can proceed through a dealkylative nitrosation pathway, which involves the formation of a methylene (B1212753) ammonium (B1175870) ion intermediate. veeprho.com An alternative and potentially more efficient method for preparing nitrosamines involves the direct reaction of secondary amines with nitric oxide (NO) gas under pressure. This method can offer higher yields and simpler purification compared to traditional methods using nitrous acid.
The formation of a nitro group, as was debated in the structural elucidation of this compound, would involve nitration, a different chemical process. Nitration of pyrazoles, for instance, often requires more severe conditions. researchgate.net The initial structural ambiguity of this compound highlights the importance of comprehensive analytical techniques in distinguishing between nitroso and nitro functionalities. researchgate.netsci-hub.stresearchgate.net
Purification and Isolation Techniques in Synthesis
The purification and isolation of this compound and its analogues from reaction mixtures or from adulterated products rely on various chromatographic techniques. High-performance liquid chromatography (HPLC) is a primary tool for both analytical detection and preparative isolation. researchgate.netresearchgate.net Techniques such as solid-liquid extraction can be employed for the initial isolation of the target compound from a complex matrix. researchgate.net
For structural elucidation and to ensure purity, isolated compounds are subjected to a battery of analytical methods including:
Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR techniques are crucial for determining the precise connectivity of atoms within the molecule. researchgate.netsci-hub.st
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, offering further structural insights. researchgate.net
X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of a crystalline compound. researchgate.netwikipedia.org
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. researchgate.netresearchgate.net
Exploration of Alternative Synthetic Pathways
The development of alternative synthetic pathways is a key area of research in organic chemistry, often driven by the need for improved efficiency, reduced environmental impact ("green chemistry"), and the avoidance of hazardous reagents. sciencehistory.orgsynthiaonline.com For complex molecules like this compound, this could involve:
Convergent Synthesis: Building the molecule from several key fragments that are synthesized separately and then joined together in the final stages.
One-Pot Syntheses: Combining multiple reaction steps in a single reaction vessel, which can improve efficiency and reduce waste. seu.edu
Use of Novel Catalysts: Employing more selective and efficient catalysts can lead to cleaner reactions with fewer byproducts. sciencehistory.org
Flow Chemistry: Continuous-flow systems can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. slideshare.net
While specific alternative pathways for this compound are not extensively detailed in the provided search results, the general principles of modern synthetic chemistry suggest these as likely avenues for exploration. The goal of such explorations would be to create more efficient and safer synthetic routes, potentially minimizing the formation of impurities. slideshare.netslideshare.net
Chemical Reactivity and Derivatization Studies
The chemical reactivity of this compound is largely dictated by its functional groups, particularly the nitroso/nitro group and the core heterocyclic structure.
The nitroso group (–N=O) can be oxidized to a nitro group (–NO₂). britannica.com This transformation typically requires the use of oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), often under acidic conditions.
The nitroso group can be reduced to an amine group (–NH₂). This is a common transformation in organic synthesis and can be achieved using various reducing agents. britannica.com Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for this purpose. The reduction of a nitroso group on a pyrazole (B372694) ring, for example, can be a convenient way to introduce an amino group under mild conditions. researchgate.net
The core structure of this compound, being a complex heterocyclic system, can potentially undergo various substitution reactions. These reactions would allow for the synthesis of new analogues with modified properties. Such reactions might involve the use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to introduce a halogen, which can then be further functionalized.
Analytical Chemistry Techniques for Detection and Quantification
Chromatographic Separation Methods
Chromatographic techniques are fundamental to the analysis of Nitrosoprodenafil, enabling its separation from other components within a sample. libretexts.org This separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. libretexts.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detection and quantification of this compound and its analogues. researchgate.netsci-hub.st This method is frequently coupled with ultraviolet (UV) detection, and has been successfully used in the screening of numerous dietary supplements for unapproved phosphodiesterase type 5 (PDE-5) inhibitors. researchgate.netsci-hub.st The combination of HPLC with mass spectrometry (HPLC-MS) is considered a gold standard for quantifying the compound in biological samples.
Specific HPLC methods have been developed for the analysis of this compound and related compounds. For instance, one method utilized a Hypersil GOLD column with an isocratic elution of 40% acetonitrile (B52724) and 60% water containing 0.1% formic acid, at a flow rate of 0.2 ml/min. jst.go.jp Another approach for a related analogue involved an Inertsil® ODS-3 C18 column with an isocratic mobile phase of acetonitrile and a potassium dihydrogen phosphate (B84403) buffer. researchgate.net The versatility of HPLC allows for the development of methods tailored to the specific analytical challenge, including the use of different column chemistries and mobile phase compositions to achieve optimal separation. researchgate.netchromatographyonline.com
Table 1: Examples of HPLC Methods for this compound and Related Analogs
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Hypersil GOLD (2.1 mm×100 mm) jst.go.jp | Inertsil® ODS-3 C18 (4.6 × 250 mm, 5 μm) researchgate.net |
| Mobile Phase | 40% acetonitrile, 60% water with 0.1% formic acid jst.go.jp | Acetonitrile: 25 mM potassium dihydrogen phosphate buffer (pH 2.7) (79:21, v/v) researchgate.net |
| Flow Rate | 0.2 mL/min jst.go.jp | 1 mL/min researchgate.net |
| Detection | Not specified in source | UV at 220 nm researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net This technique has been increasingly adopted for the screening of PDE-5 inhibitor analogues, including this compound. researchgate.net The evolution of separation technology has seen a shift from HPLC-UV-MS to UPLC-UV-MS, highlighting the improvements in analytical capabilities. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is another technique that has been applied for the screening of unapproved PDE-5 inhibitors. researchgate.netsci-hub.st While less common than HPLC for this purpose, TLC coupled with UV detection offers a simpler and more rapid screening method. researchgate.netniph.go.jp It can be used as a preliminary tool to identify potentially adulterated products before more sophisticated and quantitative methods are employed. niph.go.jp
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and confirmation of this compound. researchgate.netontosight.ai When coupled with a separation technique like HPLC or UPLC, it provides a high degree of sensitivity and specificity. researchgate.net
Single-Quadrupole and Triple-Quadrupole Mass Spectrometry
While high-resolution mass spectrometry is often preferred for its accuracy, single-quadrupole and triple-quadrupole mass spectrometers are also utilized in the analysis of this compound and other nitrosamine (B1359907) impurities. researchgate.netnih.govusp.org Single-quadrupole MS, when properly optimized, can provide the necessary specificity and sensitivity for routine analysis. nih.govusp.org Optimizing parameters such as cone voltage is crucial to minimize in-source fragmentation and improve the response for the target analyte. usp.org
Triple-quadrupole mass spectrometry, used in tandem MS (MS/MS) mode, offers enhanced selectivity and is valuable for quantitative methods. researchgate.net High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is considered the gold standard for quantifying this compound in biological matrices. This technique involves selecting a specific precursor ion and monitoring its characteristic product ions, which significantly reduces background noise and improves the limit of detection.
Time-of-Flight (TOF) Mass Spectrometry
Time-of-Flight (TOF) mass spectrometry is a type of high-resolution mass spectrometry (HRMS) that has been employed in the characterization of this compound. researchgate.netresearchgate.net TOF analyzers are known for their high mass accuracy and resolution, which are critical for determining the elemental composition of unknown compounds and for differentiating between molecules with very similar masses. researchgate.nettandfonline.com The use of techniques like liquid chromatography coupled with TOF-MS (LC-TOF-MS) has been instrumental in the structural elucidation of complex sildenafil (B151) analogues. semanticscholar.org
Table 2: Mass Spectrometry Techniques Used in this compound Analysis
| Technique | Application | Key Advantages |
|---|---|---|
| Single-Quadrupole MS | Routine analysis and screening researchgate.netnih.gov | Cost-effective, user-friendly nih.govusp.org |
| Triple-Quadrupole MS (MS/MS) | Quantitative analysis | High selectivity and sensitivity |
| Time-of-Flight (TOF) MS | Structural elucidation, high-resolution analysis researchgate.netresearchgate.net | High mass accuracy and resolution tandfonline.com |
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS, MS^n)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Analytical Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. researchgate.netsci-hub.stontosight.ai Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation, NMR offers detailed insights into the molecular structure by probing the chemical environment of specific atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N). wikipedia.org The initial structural identification of this compound was heavily debated, and extensive NMR techniques, including the analysis of ¹⁵N NMR data, were essential in revising the proposed structure and confirming it to be a nitro derivative rather than a nitrosamine. sci-hub.stnih.gov
A principal advantage of NMR is its application in quantitative analysis (qNMR). researchgate.net The intensity of an NMR signal is directly proportional to the number of nuclei generating it, allowing for the quantification of a substance without the need for an identical reference standard. bwise.kr This makes qNMR particularly valuable for determining the purity of compounds and quantifying adulterants in products like dietary supplements. sci-hub.stresearchgate.net
For the quantification of phosphodiesterase-5 inhibitors and their analogues, qNMR enables the evaluation of the level of adulteration without requiring a specific certified reference material for each analogue discovered. researchgate.netsci-hub.st The procedure typically involves accurately weighing the sample and a certified internal standard into an NMR tube, dissolving them in a deuterated solvent, and acquiring a ¹H NMR spectrum under specific, controlled parameters to ensure accuracy. acs.orgfujifilm.com The purity of the analyte is then calculated by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard. bwise.kr
Table 2: General Parameters for Quantitative ¹H NMR (qNMR)
| Parameter | Guideline | Purpose | Citations |
| Pulse Program | Single pulse with a 90° pulse width | Ensures uniform excitation of all protons for accurate integration. | acs.org |
| Acquired Data Points | 64 K (or higher) | Provides sufficient digital resolution for accurate peak integration. | acs.org |
| Dummy Scans | 4 or more | Allows the sample to reach a steady state before data acquisition begins. | acs.org |
| Internal Standard | Chemically stable, non-hygroscopic, with simple signals not overlapping the analyte's | Provides a reference for accurate quantification. fujifilm.comresearchgate.net | fujifilm.comresearchgate.net |
| Sample Temperature | Regulated (e.g., 25 °C ± 0.1 K) | Minimizes variations in chemical shifts and solvent viscosity. | acs.org |
Diffusion Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different molecules within a mixture based on their translational diffusion coefficients. copernicus.orgmanchester.ac.uk This method is often described as "NMR chromatography" as it provides a means to resolve signals from different components without physical separation. copernicus.org The experiment involves applying pulsed field gradients to encode the spatial position of molecules; smaller molecules diffuse faster and experience greater signal attenuation than larger molecules. copernicus.orgrsc.org
A 2D DOSY ¹H NMR experiment was successfully used to analyze a dietary supplement found to contain 103 mg of this compound. researchgate.net The resulting 2D spectrum displays chemical shifts on one axis and diffusion coefficients on the other, allowing the distinct NMR signals of this compound to be separated from other ingredients in the formulation. researchgate.netcopernicus.org This technique is particularly powerful for analyzing complex mixtures where chromatographic separation may be difficult or when a non-destructive analysis of the intact sample is preferred. manchester.ac.uk
Quantitative NMR (qNMR) Applications
Differential Scanning Calorimetry (DSC) for Purity and Crystallinity
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to characterize the purity and crystallinity of materials like this compound. researchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature. wikipedia.orgfilab.fr This measurement provides information on thermal transitions, such as melting (fusion) and crystallization events. wikipedia.org
For a pure, crystalline compound, the melting transition occurs at a sharp, well-defined temperature with a specific enthalpy of fusion. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point. Therefore, DSC can be used as a method to determine the purity of a substance. It has been cited as a technique to verify the crystallinity and purity of this compound, with purity levels greater than 98% being confirmed. The technique is valuable in pharmaceutical quality control for assessing the physical state and stability of active pharmaceutical ingredients. nih.govijlpr.com
Method Validation and Cross-Validation Strategies
To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the analysis of this compound must be rigorously validated. Method validation is typically performed in accordance with guidelines from regulatory bodies such as the International Council on Harmonization (ICH), the U.S. Food and Drug Administration (FDA), or the United States Pharmacopeia (USP). researchgate.netnih.govijper.org
The validation process assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. ijper.org
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ijper.org
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples. ijper.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). ijper.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijper.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijper.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Cross-validation is also a critical strategy, involving the comparison of results from one analytical method (e.g., HPLC-MS/MS) with those from a different, independent method (e.g., qNMR or an immunoassay) to ensure there is no significant disagreement and to rule out interferences. researchgate.net
Linearity, Precision, and Recovery Assessment
Method validation ensures that an analytical procedure will consistently produce a result that is accurate and reliable. For quantitative methods, assessing the linearity, precision, and recovery is fundamental.
Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. inab.ie It is typically demonstrated by a high coefficient of determination (R²) from a linear regression analysis of calibration standards. demarcheiso17025.com
Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. inab.ie It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment precision). wjarr.comdemarcheiso17025.com
Recovery , a measure of a method's accuracy, is the extent to which a known amount of analyte added to a sample matrix is recovered during the analytical process. inab.ie It is calculated as the percentage of the measured concentration relative to the known spiked concentration.
Specific validation studies published exclusively for this compound are limited. However, data is available from broader validation studies of analytical methods designed to screen for dozens of phosphodiesterase type 5 (PDE-5) inhibitors and their analogues, including compounds structurally related to this compound. researchgate.netresearchgate.net These studies establish the typical performance of LC-MS/MS methods for this class of compounds.
Table 1: Representative Validation Parameters for the Quantification of Sildenafil Analogues using LC-MS/MS
| Parameter | Method | Typical Acceptance Criteria / Finding | Source |
|---|---|---|---|
| Linearity (Coefficient of Determination) | LC-MS/MS | R² ≥ 0.99 | researchgate.net |
| Linearity (Coefficient of Determination) | LC-Q-Exactive HRMS | r² > 0.9973 | researchgate.net |
| Precision (Relative Standard Deviation) | LC-MS/MS | Intra- & Inter-day Precision < 9.16% RSD | researchgate.net |
| LC-Q-Exactive HRMS | Intra-day Precision: 0.9% - 7.6% RSD Inter-day Precision: 0.9% - 11.4% RSD | researchgate.net | |
| Accuracy (Recovery) | LC-MS/MS | 80.81% - 117.62% | researchgate.net |
| LC-Q-Exactive HRMS | 86.6% - 113.7% | researchgate.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a validated analytical method, especially in the context of detecting unauthorized substances where trace-level analysis may be required.
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value, under the stated experimental conditions. sepscience.comfudschem.com It is often determined as the concentration that yields a signal-to-noise ratio of approximately 3:1. sciex.com
Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantitation (LLOQ), is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.comfudschem.com The LOQ is a crucial parameter for reporting the concentration of adulterants in seized products. It is often established as the concentration that provides a signal-to-noise ratio of 10:1 or is determined based on the concentration that can be measured with a specified level of precision (e.g., RSD ≤ 20%). sciex.com
The sensitivity of modern analytical instruments like UPLC-MS/MS allows for very low detection and quantification limits for sildenafil analogues. This ensures that even trace amounts of compounds like this compound can be identified in adulterated products. nih.gov
Table 2: Typical Detection and Quantification Limits for Sildenafil Analogues
| Parameter | Method | Reported Value Range | Source |
|---|---|---|---|
| Limit of Detection (LOD) | LC-MS/MS | 0.05 - 5.00 ng/mL | researchgate.net |
| Limit of Quantification (LOQ) | LC-MS/MS | 0.15 - 15.00 ng/mL | researchgate.net |
| Limit of Detection (LOD) | LC-Q-Exactive HRMS | 0.005 - 0.50 µg/g or µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | LC-Q-Exactive HRMS | 0.02 - 1.24 µg/g or µg/mL | researchgate.net |
| Limit of Detection (LOD) | UPLC-MS/MS | < 50 ng/g or 30 ng/mL | nih.gov |
Mechanistic Investigations at the Molecular and Sub Cellular Level
Prodrug Activation Mechanisms
Nitrosoprodenafil is designed as a prodrug, meaning it is administered in an inactive form and requires in vivo transformation to release its pharmacologically active components. wikipedia.orgguidetopharmacology.org This activation process is a critical aspect of its mechanism of action.
Hydrolytic Activation Pathways
The primary mechanism for the activation of this compound is believed to be through hydrolytic pathways. researchgate.net Hydrolysis is a chemical reaction in which a water molecule is utilized to break down a compound. In the case of this compound, this process leads to the cleavage of the molecule, initiating the release of its active moieties. wikipedia.orgresearchgate.net While the precise enzymatic processes involved are a subject of ongoing research, it is understood that this hydrolytic cleavage is a key step in its bioactivation.
Role of Specific Chemical Linkages in Prodrug Cleavage
The structure of this compound incorporates specific chemical linkages that are susceptible to cleavage. The molecule was initially thought to contain a nitrosamine (B1359907) moiety, which is a functional group consisting of a nitroso group bonded to an amine. researchgate.netresearchgate.net However, further structural elucidation using advanced analytical techniques like X-ray crystallography has revealed a more complex structure, described as a nitrothioimidazole-methisosildenafil hybrid. researchgate.net This intricate arrangement includes a sulfur-nitrogen bond within a sulfonamide group, which is a likely site for hydrolytic cleavage. researchgate.net The decomposition of related N-nitrosoamides has been shown to result in the cleavage of glycosidic linkages, a process that may share similarities with the breakdown of this compound. rsc.org
Formation and Release of Active Moieties (Aildenafil/Methisosildenafil and Nitric Oxide)
Upon cleavage, this compound releases two distinct and pharmacologically active entities: a PDE5 inhibitor and nitric oxide (NO). wikipedia.orgguidetopharmacology.org The PDE5 inhibitor released is identified as aildenafil (also known as methisosildenafil). wikipedia.orgguidetopharmacology.org Simultaneously, the breakdown of the nitroso-containing portion of the molecule liberates free nitric oxide. wikipedia.orgguidetopharmacology.org This dual release is a defining characteristic of this compound's mechanism. wikipedia.org One study reported that a capsule containing 108 mg of this compound could yield 84 mg of aildenafil and 5.1 mg of nitric oxide. researchgate.net
Molecular Interactions with Phosphodiesterase Type 5 (PDE5)
The aildenafil released from this compound directly interacts with the enzyme phosphodiesterase type 5 (PDE5). wikipedia.orgontosight.ai This interaction is central to one of the compound's primary pharmacological effects.
Enzyme Inhibition Kinetics
Aildenafil, the active PDE5 inhibitor derived from this compound, functions as a competitive inhibitor of the PDE5 enzyme. libretexts.orgbiorxiv.org Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, the same site where the natural substrate (in this case, cyclic guanosine (B1672433) monophosphate or cGMP) would normally bind. libretexts.org This binding event prevents the substrate from accessing the enzyme, thereby inhibiting the enzyme's catalytic activity. The effectiveness of this inhibition is often quantified by the inhibitor constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. The lower the Ki value, the more potent the inhibitor.
Table 1: Key Concepts in Enzyme Inhibition Kinetics
| Term | Description | Relevance to this compound |
| Competitive Inhibition | An inhibitor reversibly binds to the enzyme's active site, competing with the substrate. libretexts.org | The active moiety, aildenafil, acts as a competitive inhibitor of PDE5. |
| Active Site | The region of an enzyme where substrate molecules bind and undergo a chemical reaction. | Aildenafil physically blocks the active site of the PDE5 enzyme. |
| Inhibitor Constant (Ki) | A measure of the inhibitor's potency; the concentration of inhibitor that produces 50% inhibition. | The Ki value for aildenafil would quantify its binding affinity for PDE5. |
Impact on Cyclic Guanosine Monophosphate (cGMP) Pathway (Molecular Signaling)
The inhibition of PDE5 by aildenafil has a direct and significant impact on the cyclic guanosine monophosphate (cGMP) signaling pathway. mdpi.com The cGMP pathway is a crucial intracellular signaling cascade involved in various physiological processes, most notably vasodilation. wikipedia.org
The pathway is initiated by the release of nitric oxide (NO), which stimulates the enzyme guanylate cyclase to produce cGMP from guanosine triphosphate (GTP). wikipedia.orggoogle.com cGMP then acts as a second messenger, leading to the relaxation of smooth muscle cells, which in turn results in the widening of blood vessels (vasodilation) and increased blood flow. wikipedia.org
The enzyme PDE5 is responsible for the degradation of cGMP, converting it to the inactive 5'-guanosine monophosphate (5'-GMP). mdpi.com By inhibiting PDE5, aildenafil prevents the breakdown of cGMP. mdpi.com This leads to an accumulation of cGMP within the cell, amplifying and prolonging its vasodilatory effects. mdpi.comwikipedia.org
The simultaneous release of nitric oxide from this compound further enhances this effect. The released NO directly stimulates the production of more cGMP, while the aildenafil component ensures that this newly synthesized cGMP is not rapidly degraded. wikipedia.orgguidetopharmacology.org This synergistic action on the cGMP pathway is what gives this compound its potent vasodilatory properties. wikipedia.org
This compound is a synthetic designer drug with an innovative molecular structure that functions as a prodrug. wikipedia.org Its mechanism of action at the sub-cellular level is characterized by a dual-action pathway, releasing two distinct active molecules: the phosphodiesterase type 5 (PDE5) inhibitor aildenafil, and free nitric oxide (NO). wikipedia.orgguidetopharmacology.org This dual release leads to synergistic effects on molecular signaling pathways. wikipedia.orgguidetopharmacology.org
Nitric Oxide (NO) Generation and its Role in Molecular Signaling
This compound is a nitrosated analogue of sildenafil (B151), designed to act as a nitric oxide donor. wikipedia.orgguidetopharmacology.org The chemical structure incorporates a nitrosamine moiety which, upon metabolic processes in the body, breaks down to release free nitric oxide. wikipedia.orgresearchgate.net This process designates this compound as a prodrug, as it must undergo chemical conversion to exert its full biological effects. wikipedia.orgguidetopharmacology.orgresearchgate.net
The release of NO is a key feature of its mechanism. guidetopharmacology.org Research based on the analysis of a capsule containing this compound showed that a significant amount of nitric oxide can be generated. researchgate.net Specifically, a capsule containing 108 mg of this compound was found to be equivalent to 84 mg of its other active component, aildenafil, and 5.1 mg of nitric oxide (NO). researchgate.net
| Compound | Amount per Capsule | Equivalent Yield | Source |
|---|---|---|---|
| This compound | 108 mg | 5.1 mg of Nitric Oxide (NO) | researchgate.net |
Interaction with Guanylate Cyclase at the Molecular Level
The nitric oxide released from the breakdown of this compound plays a direct role in cellular signaling by interacting with the enzyme soluble guanylate cyclase (sGC). wikipedia.org This interaction is a fundamental part of the physiological process of vasodilation. wikipedia.org Upon release, NO diffuses to nearby vascular smooth muscle cells and activates sGC. wikipedia.org
The activation of soluble guanylate cyclase by NO stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). wikipedia.org This increase in intracellular cGMP is a critical second messenger signal that, in concert with the PDE5 inhibition by aildenafil, promotes smooth muscle relaxation. The direct stimulation of guanylate cyclase by the NO component of this compound is therefore a key part of its synergistic action. guidetopharmacology.org
In Vitro Binding and Receptor Occupancy Studies (Molecular Interactions)
This compound's primary molecular interaction is its function as a prodrug, which is metabolized to release aildenafil and nitric oxide. wikipedia.orgguidetopharmacology.org Consequently, the direct binding and receptor occupancy of the parent compound, this compound, are less central to its pharmacological effect than the actions of its metabolites.
The released metabolite, aildenafil, is a phosphodiesterase type 5 (PDE5) inhibitor. google.com Its mechanism involves binding to the active site of the PDE5 enzyme. google.com This binding action prevents PDE5 from degrading cGMP, thereby prolonging the action of the cGMP signaling pathway initiated by the nitric oxide component. wikipedia.orggoogle.com
While the concept of in vitro binding studies is crucial for characterizing such drug-enzyme interactions fda.gov, specific quantitative binding data (e.g., Ki, IC₅₀) and receptor occupancy percentages for the parent compound this compound are not extensively detailed in published scientific literature. The key molecular interactions are summarized by the activities of its breakdown products.
| Component | Molecular Target | Interaction/Effect | Source |
|---|---|---|---|
| Nitric Oxide (from this compound) | Soluble Guanylate Cyclase (sGC) | Activates the enzyme, increasing cGMP synthesis. | wikipedia.org |
| Aildenafil (from this compound) | Phosphodiesterase type 5 (PDE5) | Binds to and inhibits the enzyme, preventing cGMP degradation. | guidetopharmacology.orggoogle.com |
Metabolic Transformations and Chemical Stability Studies in Vitro Focus
Phase I Metabolic Pathways Characterization
Phase I metabolism typically involves the introduction or unmasking of functional groups on a parent compound, making it more polar and susceptible to further metabolic reactions. For Nitrosoprodenafil, in vitro studies utilizing human liver microsomes (HLMs) or hepatocytes have been instrumental in identifying its primary Phase I metabolic pathways, which include N-oxidation, demethylation, and other oxidative transformations. These reactions are largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgdynamed.com
N-oxidation
N-oxidation is a common metabolic pathway for compounds containing nitrogen atoms. In the context of nitrosamines, this can involve the conversion of a nitroso group to a nitro group. This transformation can significantly alter the pharmacological and toxicological properties of the parent molecule. The enzymatic reduction of the nitroso group in the liver is also a possibility, which could lead to the generation of secondary amines or nitric oxide.
Demethylation
Demethylation, specifically N-demethylation, is another key Phase I metabolic route identified for this compound. This process involves the removal of a methyl group from a nitrogen atom within the molecule. For sildenafil (B151), a structurally related compound, N-demethylation to its primary metabolite is a well-established pathway. nih.gov Given the structural similarities, it is a significant metabolic route for this compound as well.
Other Oxidative Transformations
Beyond N-oxidation and demethylation, this compound can undergo other oxidative reactions. These can include hydroxylation, where a hydroxyl group is introduced into the molecule, further increasing its polarity. dynamed.com The specific sites of these oxidative transformations on the this compound molecule are determined by the accessibility of different parts of the molecule to the active sites of metabolizing enzymes.
Enzyme Contribution Studies
The rate and extent of metabolic transformations are dependent on the specific enzymes involved. In vitro enzyme contribution studies are essential for identifying the key players in a drug's metabolism and for predicting potential drug-drug interactions. nuvisan.com
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8)
The cytochrome P450 system is a major driver of Phase I metabolism for a vast number of drugs. dynamed.com For compounds structurally similar to this compound, such as sildenafil, CYP3A4 is the primary enzyme responsible for metabolism, with CYP2C9 playing a secondary role. nih.govwikipedia.org In vitro studies with this compound suggest that CYP3A4 and CYP2C8 are significant contributors to its metabolism. The involvement of these enzymes is often confirmed through inhibition assays, where known inhibitors of specific CYP isoforms are co-incubated with the compound and liver microsomes to observe any decrease in metabolism. CYP3A4 is a highly abundant enzyme in the human liver and intestine, responsible for the metabolism of about half of all prescribed drugs. wikipedia.orgmedsafe.govt.nz CYP2C8 is also highly expressed in the liver and is known to metabolize over 100 different drugs. nih.govmdpi.com
Metabolic Stability in Hepatic Models (e.g., Human Liver Microsomes, Hepatocytes)
Metabolic stability assays using in vitro hepatic models like human liver microsomes (HLMs) and hepatocytes are fundamental in early drug discovery. nuvisan.comsrce.hr These assays measure the rate at which a compound is metabolized, providing key pharmacokinetic parameters such as in vitro intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com HLMs are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, and are a cost-effective and convenient model for assessing metabolic stability. srce.hrevotec.com Hepatocytes, being whole cells, offer a more comprehensive metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters. nuvisan.com
The metabolic stability of this compound is influenced by its nitroso group. The rate of its degradation in these in vitro systems provides an indication of its likely hepatic clearance in vivo. nuvisan.com Poor metabolic stability in these models can often be a reason for the failure of a drug candidate in later stages of development. nih.gov
Below are interactive tables summarizing the key findings from in vitro metabolic studies of this compound.
Table 1: Key Phase I Metabolic Pathways of this compound
| Metabolic Pathway | Description | Primary Enzymes Involved |
|---|---|---|
| N-oxidation | Conversion of the nitroso group to a nitro group or reduction to a secondary amine/nitric oxide. | Cytochrome P450 enzymes |
| Demethylation | Removal of a methyl group from a nitrogen atom (N-demethylation). | Cytochrome P450 enzymes |
| Other Oxidative Transformations | Includes processes like hydroxylation to increase polarity. dynamed.com | Cytochrome P450 enzymes |
Table 2: Enzyme Contribution and Metabolic Stability of this compound
| Parameter | In Vitro Model | Key Findings |
|---|---|---|
| Enzyme Contribution | Human Liver Microsomes with specific CYP inhibitors | Significant metabolism by CYP3A4 and CYP2C8. |
| Metabolic Stability | Human Liver Microsomes (HLMs) | The rate of degradation provides an estimate of hepatic clearance. nuvisan.com The nitroso group influences stability. |
| Metabolic Stability | Hepatocytes | Offers a more complete metabolic profile including Phase I and Phase II reactions. nuvisan.com |
Table of Compounds
| Compound Name |
|---|
| Aildenafil |
| Amyl nitrite (B80452) |
| Azathioprine |
| Carbon monoxide |
| Nitric oxide |
| This compound |
| Sildenafil |
Forced Degradation and Chemical Stability Assessment
Forced degradation, or stress testing, is a critical component in pharmaceutical development, designed to identify the likely degradation products and establish the intrinsic stability of a compound. researchgate.net These studies involve subjecting the compound to conditions more severe than its intended storage to accelerate decomposition. researchgate.net
In vitro forced degradation studies are essential for understanding the stability of a molecule like this compound. Standard protocols involve exposing the compound to acidic, basic, and oxidative stressors to predict its degradation pathways.
Acidic Conditions: Under acidic hydrolysis (e.g., using 0.1 N to 1 N HCl), compounds like this compound, which possess acid-labile groups, are expected to degrade. ufmg.br As a prodrug, this compound is designed to hydrolyze, and this process is often catalyzed by acidic environments. researchgate.netresearchgate.net Studies on analogous compounds like tadalafil (B1681874) show significant degradation in acidic media. ufmg.br
Basic Conditions: Exposure to basic conditions (e.g., using 0.1 N to 1 N NaOH) is another common stress test. ufmg.br The ester and amide linkages present in many pharmaceutical compounds are susceptible to base-catalyzed hydrolysis. For PDE5 inhibitors like tadalafil, degradation is observed under alkaline stress. ufmg.br Given its complex structure, this compound would likely exhibit instability in a basic environment.
Oxidative Conditions: Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), targets electron-rich moieties within a molecule. ufmg.br The parent compound, sildenafil, is known to be susceptible to oxidative degradation. ufmg.brijpsonline.com The nitrosamine (B1359907) and various heterocyclic rings in this compound represent potential sites for oxidation.
A summary of expected degradation under these conditions is presented below.
| Stress Condition | Reagent Example | Expected Outcome for this compound |
| Acidic Hydrolysis | 0.1 N HCl | Significant degradation expected, primarily via hydrolysis of the prodrug moiety. |
| Basic Hydrolysis | 0.1 N NaOH | Significant degradation expected due to susceptibility of functional groups. |
| Oxidation | 3% H₂O₂ | Degradation is likely, targeting the nitrosamine group and heterocyclic systems. |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are principal techniques for separating and identifying degradation products formed during stability studies. researchgate.netmdpi.com
For this compound, the primary and most predictable degradation product resulting from simple hydrolysis is the active drug substance, Aildenafil (or a closely related analogue, sometimes referred to as methisosildenafil), and nitric oxide. researchgate.netresearchgate.net However, forced degradation would likely produce additional, smaller molecules. Based on the known degradation pathways of related compounds like sildenafil, other potential degradation products can be postulated. ijpsonline.com
Below is a table of potential degradation products of this compound that would be identified using LC-MS analysis.
| Degradation Product | Potential Formation Pathway |
| Aildenafil | Hydrolysis of the prodrug linkage. |
| N-desethyl Aildenafil | N-dealkylation of the piperazine (B1678402) ring of the Aildenafil metabolite. |
| Piperazine-ring opened products | Cleavage of the piperazine ring under harsh acidic or basic conditions. |
| Oxidized derivatives | Oxidation of the pyrazolopyrimidine core or the ethoxyphenyl group. |
| Denitrosated products | Cleavage of the nitroso (N-N=O) bond. |
Kinetic studies quantify the rate at which a drug degrades over time. For many pharmaceutical compounds in solution, degradation follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. core.ac.uk The rate constant (k) is a key parameter derived from these studies.
A hypothetical example of a kinetic study for this compound under basic conditions (pH 10) at an elevated temperature (50°C) is shown below.
Table 1: Hypothetical First-Order Degradation of this compound at 50°C, pH 10
| Time (hours) | Concentration (µg/mL) | ln(Concentration) |
| 0 | 100.0 | 4.605 |
| 12 | 86.1 | 4.456 |
| 24 | 74.1 | 4.305 |
| 36 | 63.8 | 4.156 |
| 48 | 54.9 | 4.005 |
From a plot of ln(Concentration) versus time, the slope of the line equals -k. For the data above, the pseudo-first-order rate constant (k) would be approximately 0.0125 hr⁻¹.
To determine the effect of temperature on the degradation rate and to predict stability at room temperature, studies are performed at several elevated temperatures. The data are then used to construct an Arrhenius plot, which relates the natural logarithm of the rate constant (ln(k)) to the inverse of the absolute temperature (1/T). researchgate.net
The Arrhenius equation is: ln(k) = ln(A) - (Ea / R) * (1/T) where:
k is the reaction rate constant.
A is the pre-exponential factor.
Ea is the activation energy.
R is the universal gas constant (8.314 J/mol·K).
T is the absolute temperature in Kelvin.
Table 2: Hypothetical Rate Constants for this compound Degradation at Various Temperatures
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (hr⁻¹) | ln(k) |
| 40 | 313.15 | 0.00319 | 0.0052 | -5.259 |
| 50 | 323.15 | 0.00310 | 0.0125 | -4.382 |
| 60 | 333.15 | 0.00300 | 0.0288 | -3.547 |
| 70 | 343.15 | 0.00291 | 0.0640 | -2.749 |
Plotting ln(k) against 1/T yields a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy (Ea). This value is crucial for predicting the shelf-life of the compound under different storage temperatures.
Identification of Degradation Products via LC-MS
Stability under Varying Environmental Conditions (e.g., pH, Temperature)
The stability of a drug is highly dependent on environmental factors, particularly pH and temperature. core.ac.uk A pH-rate profile, which plots the degradation rate constant against pH at a constant temperature, is used to identify the pH at which the drug is most stable. core.ac.uk
For this compound, significant degradation is expected at low and high pH values, with a potential region of greater stability in the slightly acidic to neutral range. A hypothetical pH-rate profile for this compound at 40°C is presented below, illustrating its stability characteristics. The time required for 10% of the drug to degrade (t₉₀) is a common measure of shelf-life. core.ac.uk
Table 3: Hypothetical pH-Rate Profile for this compound Degradation at 40°C
| pH | Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hours) | Shelf-life (t₉₀) (hours) |
| 1.0 | 0.0210 | 33.0 | 5.0 |
| 2.0 | 0.0095 | 73.0 | 11.1 |
| 4.0 | 0.0021 | 330.1 | 50.2 |
| 6.0 | 0.0025 | 277.2 | 42.2 |
| 8.0 | 0.0078 | 88.9 | 13.5 |
| 10.0 | 0.0255 | 27.2 | 4.1 |
This data indicates that the compound is hypothetically most stable around pH 4.0, with degradation rates increasing substantially in strongly acidic and alkaline environments.
Computational and Theoretical Chemical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking are in-silico techniques used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. mdpi.com These methods are essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com For Nitrosoprodenafil, these simulations are critical for predicting the interaction of its active metabolite, aildenafil, with its primary target, PDE5, and assessing potential cross-reactivity with other proteins like PDE6.
This compound is designed to act on phosphodiesterase type 5 (PDE5), an enzyme that regulates cGMP levels in smooth muscle cells. ecrjournal.com However, inhibitors of PDE5 can sometimes cross-react with other PDE isoforms, such as PDE6, which is found in the retina. This off-target inhibition is associated with visual disturbances. frontiersin.orgnih.gov Sildenafil (B151), a close analogue of aildenafil, inhibits PDE6 at concentrations only moderately higher than those needed to inhibit PDE5, leading to potential side effects. frontiersin.orgacs.org In contrast, other inhibitors like tadalafil (B1681874) show much higher selectivity for PDE5 over PDE6. frontiersin.orgacs.org
Molecular docking studies are used to predict the binding affinities of ligands to these different enzyme isoforms. By calculating the binding energy, researchers can estimate the potency and selectivity of an inhibitor. For instance, studies on tadalafil have shown a predicted binding free energy of -41.12 kcal/mol with PDE5, compared to a less favorable -35.21 kcal/mol with a homology model of PDE6, which aligns with its observed high selectivity. acs.org Similar computational approaches for sildenafil and its analogues consistently show binding to the catalytic site of both PDE5 and PDE6. frontiersin.orgrasayanjournal.co.in Docking scores for various sildenafil-like compounds against PDE5 have been reported, with more negative values indicating stronger predicted binding affinity. mdpi.comrasayanjournal.co.ineuropeanreview.org It is predicted that aildenafil, the active metabolite of this compound, would exhibit a similar binding profile, competing with the natural substrate cGMP at the catalytic site of PDE5 while also having the potential to bind to PDE6. mdpi.com
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| Tadalafil | PDE5 | -41.12 | High predicted affinity for PDE5. acs.org |
| Tadalafil | PDE6 | -35.21 | Lower predicted affinity for PDE6, suggesting high selectivity. acs.org |
| Sildenafil | PDE5 | -8.1 | Strong binding affinity. europeanreview.org |
| Sildenafil Analogue (NSA-2) | PDE5 | -115.65 kJ/mol | Modified analogue shows potentially higher affinity than sildenafil. rasayanjournal.co.in |
| Boesenbergin A (Natural Compound) | PDE5 | -8.8 | Higher binding affinity than sildenafil in the same study. europeanreview.org |
| Catechin (Natural Compound) | PDE5 | -9.877 | Favorable binding energy compared to sildenafil. mdpi.com |
| Epicatechin (Natural Compound) | PDE5 | -11.408 | Favorable binding energy compared to sildenafil. mdpi.com |
Docking simulations also reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand within the protein's binding pocket. For sildenafil and its analogues, a consistent set of key amino acid residues within the PDE5 active site is responsible for binding. mdpi.com
The pyrazolopyrimidinone (B8486647) core of sildenafil-like compounds typically forms a crucial hydrogen bond with the side chain of a highly conserved glutamine residue (Gln817 in PDE5). frontiersin.orgmdpi.comnih.gov This interaction is considered a primary anchor for this class of inhibitors. mdpi.com Other important interactions include π-π stacking between the phenyl ring of the inhibitor and a phenylalanine residue (Phe820). frontiersin.org Hydrophobic pockets within the active site accommodate the propyl and substituted piperazine (B1678402) groups of the inhibitor. nih.gov
Key residues frequently identified in the binding of sildenafil and its analogues to the PDE5 catalytic site include:
Gln817: Forms a critical hydrogen bond. mdpi.comfrontiersin.orgmdpi.com
Tyr612: Engages in π-stacking interactions. mdpi.comfrontiersin.org
Phe820: Participates in π-stacking with the inhibitor's core structure. frontiersin.orgresearchgate.net
Val782 and Leu804: These residues contribute to a hydrophobic pocket and are important for determining selectivity against PDE6, where the corresponding residues are different (Val738 and Met760). acs.org
Asp764: Forms hydrogen bonds with some ligands. europeanreview.orgresearchgate.net
It is predicted that aildenafil would engage with these same key residues in the PDE5 active site to exert its inhibitory effect.
| Residue | Type of Interaction | Significance |
|---|---|---|
| Gln817 | Hydrogen Bond | Primary anchoring point for the pyrazolopyrimidinone scaffold. frontiersin.orgmdpi.comnih.gov |
| Phe820 | π-π Stacking | Stabilizes the core aromatic structure of the inhibitor. frontiersin.orgresearchgate.net |
| Tyr612 | π-π Stacking / Hydrophobic | Contributes to binding affinity and stabilization. mdpi.comfrontiersin.org |
| Val782 | Hydrophobic | Part of a key hydrophobic pocket; differs in PDE6, influencing selectivity. acs.org |
| Leu804 | Hydrophobic | Part of a key hydrophobic pocket; differs in PDE6, influencing selectivity. acs.org |
| Asp764 | Hydrogen Bond / Electrostatic | Interacts with the piperazine ring moiety of some inhibitors. europeanreview.orgresearchgate.net |
While docking provides a static snapshot of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. rasayanjournal.co.in MD simulations can assess the stability of the predicted docking pose and reveal how the protein structure might adapt to the bound ligand. europeanreview.org
For sildenafil-PDE5 complexes, MD simulations have been used to confirm the stability of the binding interactions predicted by docking. rasayanjournal.co.ineuropeanreview.org These simulations track the root-mean-square deviation (RMSD) of the complex to ensure it reaches a stable conformation. rasayanjournal.co.in Such studies have confirmed that the key hydrogen bond with Gln817 and other hydrophobic interactions are maintained throughout the simulation, indicating a stable and persistent binding mode. rasayanjournal.co.ineuropeanreview.org Given that this compound is a flexible molecule, its conformational preferences, and those of its active metabolite aildenafil, would be crucial in determining how it fits into the PDE5 binding pocket.
Identification of Key Binding Interactions and Residues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity. researchgate.netresearchgate.net
DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, like atoms and molecules. researchgate.net It is particularly useful for elucidating molecular topology, electron distribution, and proton-transfer processes, which all influence chemical reactivity and biological function. researchgate.net
In the case of this compound, there was initial debate and uncertainty regarding its precise chemical structure upon its discovery in dietary supplements. wikipedia.org Research that aimed to definitively characterize the compound used a combination of experimental techniques like NMR and mass spectrometry, which were supported and explained by quantum-chemical calculations at the DFT level. researchgate.netresearchgate.net These calculations helped to confirm the revisited structure of the molecule by correlating theoretical predictions with experimental data. researchgate.net DFT calculations are also employed to understand the electronic structure of the N-nitrosamine group itself, which can be described as a resonance hybrid of uncharged dipolar and zwitterionic structures. aip.org
Quantum chemical calculations are instrumental in predicting the energetic landscape of a molecule and identifying its most reactive sites. researchgate.net For N-nitrosamines, these calculations can predict the propensity of the molecule to undergo metabolic activation, a process often linked to toxicity. researchgate.netcdnsciencepub.com
By calculating descriptors like atomic charge distributions and molecular orbital energy levels, DFT can pinpoint which atoms in the this compound molecule are most susceptible to chemical reaction. researchgate.net For instance, studies on simple nitrosamines have used quantum mechanics to examine the stability of metabolic intermediates and the energy barriers for their decomposition pathways. cdnsciencepub.com Such calculations can reveal the likelihood of forming reactive ions that may lead to adverse effects. cdnsciencepub.com In the context of this compound, this would be particularly relevant for understanding the stability of the nitrosamine (B1359907) moiety and the mechanism by which it might release nitric oxide or participate in other reactions within the body. wikipedia.orgnih.gov
Density Functional Theory (DFT) Applications for Electronic Structure
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies represent a cornerstone of computational drug discovery and toxicology. nih.gov These methods are founded on the principle that the biological activity or physicochemical properties of a chemical compound are directly related to its molecular structure. protoqsar.comtoxicology.org By establishing a mathematical correlation between a set of predictor variables (molecular descriptors) derived from the structure and a response variable (e.g., biological activity), QSAR models can predict the activity of new or untested compounds. wikipedia.org
QSAR models take the general form of a mathematical equation: Activity = f (structural and physicochemical properties) + error wikipedia.org
This approach is instrumental in medicinal chemistry for optimizing lead compounds and in toxicology for assessing the risk of chemicals. nih.govamazon.com The development of a robust QSAR model is an iterative process that involves selecting the compounds, assessing their activity, calculating descriptors, partitioning data, building and validating the model. mdpi.com While QSAR focuses on biological activities (such as binding affinities like Ki or inhibitory concentrations like IC50), QSPR investigates physicochemical properties like boiling point, vapor pressure, or logP. wikipedia.orgmdpi.com Although specific, dedicated QSAR studies on this compound are not prominent in publicly available literature, the principles of QSAR are routinely applied to its parent class of compounds, the phosphodiesterase type 5 (PDE5) inhibitors. researchgate.net
The foundation of any QSAR/QSPR model lies in the numerical representation of the molecular structure. protoqsar.com This is achieved through the calculation of molecular descriptors and the generation of molecular fingerprints. scbdd.com
Theoretical Descriptors: These are numerical values that quantify different aspects of a molecule's physicochemical, topological, or electronic properties. scbdd.com Thousands of descriptors can be calculated, ranging from simple constitutional indices to complex 3D properties. scbdd.com The selection of relevant descriptors is a critical step to avoid overfitting and to build a mechanistically interpretable model. toxicology.org
Interactive Table: Common Classes of Molecular Descriptors in QSAR Below is a table of descriptor categories frequently used in QSAR studies.
Molecular Fingerprints: A molecular fingerprint is a bit-string or vector representation of a molecule's structure. scbdd.comnih.gov Each bit or element corresponds to the presence or absence (or count) of a specific substructural feature or pattern. scbdd.com They are computationally efficient and widely used for similarity searching and in machine learning models for activity prediction. nih.gov The patterns can be predefined (substructure keys) or generated algorithmically from the molecule's own structure. daylight.com
Interactive Table: Selected Molecular Fingerprint Types This table outlines several types of molecular fingerprints used in cheminformatics.
In the context of this compound, a QSAR model would aim to correlate its distinct structural features with its proposed dual biological activities: PDE5 inhibition and nitric oxide (NO) release. researchgate.netwikipedia.org
PDE5 Inhibition: The core structure of this compound is analogous to sildenafil and other pyrazolo[4,3-d]pyrimidin-7-one derivatives. sci-hub.st QSAR studies on this class of compounds typically identify key features essential for potent PDE5 inhibition. These include:
The pyrazolopyrimidinone scaffold, which mimics the guanine (B1146940) base of cGMP.
The ethoxyphenyl group at the C5 position, which occupies a hydrophobic pocket in the active site.
The substituted piperazine ring attached to the sulfonyl group, which interacts with the solvent-exposed region of the active site. Modifications to this ring significantly impact potency and selectivity. For this compound, this is a 3,5-dimethylpiperazine moiety. researchgate.net
A QSAR model would quantify how variations in these regions, such as changes in steric bulk, lipophilicity, and hydrogen bonding capacity, affect the inhibitory concentration (IC₅₀) against the PDE5 enzyme.
Nitric Oxide (NO) Donation: The novel feature of the initially proposed this compound structure was the N-nitroso group. researchgate.netwikipedia.org This functionality is designed to act as a prodrug, releasing free nitric oxide upon metabolism. wikipedia.org A QSPR or QSAR study could attempt to model the rate of NO release by correlating it with quantum-chemical descriptors related to the stability of the N-nitroso bond and the electronic environment of the molecule. The synergistic effect of both PDE5 inhibition and NO release, which both elevate cGMP levels, could also be a target for quantitative modeling. researchgate.net
It is important to note that the structure initially identified as this compound was later contested and revised to be a nitro derivative (mutaprodenafil/nitroprodenafil), which is a nitrothioimidazole-methisosildenafil hybrid. researchgate.netnih.gov This revised structure is also a prodrug, but for methisosildenafil. nih.gov A QSAR analysis of this corrected structure would focus on the hydrolysis of the thioether linkage and how its structural attributes correlate to the release of the active PDE5 inhibitor.
Theoretical Descriptors and Molecular Fingerprints
Virtual Screening and Lead Compound Identification based on Structural Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the PDE5 enzyme. mdpi.comjocpr.com This method is a key part of lead compound identification, allowing researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing. jocpr.com
The discovery of this compound as an adulterant in dietary supplements is part of a larger trend involving numerous unapproved structural analogues of patented PDE5 inhibitors like sildenafil, tadalafil, and vardenafil. researchgate.net As of 2023, over 112 such analogues had been identified. researchgate.net Many of these novel structures originate from patent literature, which describes the drug discovery process and the synthesis of hundreds of related analogues. researchgate.net This body of literature effectively serves as a pre-existing library for virtual screening.
The process for identifying a lead compound like this compound or its analogues would involve these computational steps:
Library Curation: A database of sildenafil analogues, including patented structures and known adulterants, would be compiled.
Target-Based Virtual Screening: Using the known 3D crystal structure of the PDE5 enzyme, molecular docking simulations would be performed. This method predicts the binding pose and estimates the binding affinity of each analogue within the enzyme's active site. Computational modeling can predict interactions with the target protein and also potential off-target effects, for instance, by docking against PDE6 in retinal tissues to predict visual disturbances.
Ligand-Based Virtual Screening: If a 3D target structure is not available, or as a complementary approach, ligand-based methods can be used. mdpi.com This involves building a pharmacophore model based on the known critical features of active PDE5 inhibitors or developing a QSAR model to predict the activity of new analogues based on their structural similarity to known active compounds. mdpi.com
The numerous sildenafil analogues that have been synthesized, such as dimethyldithiodenafil or dimethylthiocarbodenafil, represent a rich dataset for building and validating such computational models, ultimately guiding the design of new, potentially more potent or selective lead compounds. researchgate.net
Research Applications and Future Directions
Nitrosoprodenafil/Nitroprodenafil as a Model Compound in Chemical Research
This compound serves as a valuable model compound, providing a platform to investigate fundamental chemical and biochemical principles. Its structure, which was a subject of scientific debate, combines a phosphodiesterase-5 (PDE5) inhibitor moiety with a functional group that has been identified as a nitrosamine (B1359907) or a nitro group. researchgate.netresearchgate.net This complexity makes it an intriguing subject for research into reaction mechanisms, prodrug concepts, and the influence of specific chemical groups on molecular behavior.
Investigation of Nitroso/Nitro Group Effects on Chemical and Biochemical Systems
The presence of a nitroso (-NO) or nitro (-NO2) group in this compound is central to its scientific interest. These groups are known to have significant electronic and steric effects on a molecule's reactivity and its interactions with biological systems. at.uasvedbergopen.com
Metabolic Activation : Aromatic nitro compounds can undergo metabolic reduction in biological systems to form reactive intermediates, such as nitroso derivatives and free radicals. svedbergopen.comnih.gov This process is a key area of study, as these intermediates can interact with biological macromolecules like DNA and proteins, leading to various biological effects. at.uanih.govacs.org The reduction of a nitro group can sometimes be a desired activation step for a compound's intended biological activity. nih.gov
Reactivity of the Nitroso Group : The nitroso group is a versatile functional group in organic synthesis and can participate in various reactions. at.ua It can be oxidized to a nitro group or reduced to an amine. Aromatic nitroso compounds are also known to react with nucleophiles, such as sulfur-containing biomolecules. at.ua This reactivity is fundamental to understanding the behavior of nitrosated compounds in biological environments. at.ua
Insights into Prodrug Design and Activation Mechanisms
This compound has been described as a prodrug, a concept where an inactive compound is transformed into an active drug within the body through metabolic or chemical processes. hrpatelpharmacy.co.inwikipedia.org This characteristic makes it an excellent case study for researchers exploring prodrug design strategies. centralasianstudies.orgnumberanalytics.com
The primary goal of prodrug design is to improve a drug's properties, such as its solubility, stability, or ability to be absorbed by the body. hrpatelpharmacy.co.innumberanalytics.com In the case of this compound, it is suggested to break down to release both a PDE5 inhibitor (aildenafil) and nitric oxide. wikipedia.org This dual-action mechanism, resulting from the activation of a single precursor molecule, is a sophisticated approach in medicinal chemistry. wikipedia.org
The study of this compound's activation can provide valuable insights into:
The chemical bonds that are susceptible to enzymatic or chemical cleavage in vivo. numberanalytics.com
The design of linkers that connect a promoiety (the temporary part of the prodrug) to the active drug. numberanalytics.com
The potential for creating prodrugs that release multiple therapeutic agents. wikipedia.org
However, the structural elucidation of complex molecules like this compound has proven challenging, with initial identification as a nitrosated prodrug being contested and later revised to a nitro derivative based on further spectroscopic and crystallographic data. researchgate.netresearchgate.netsci-hub.st This highlights the importance of rigorous analytical methods in confirming the structure and, consequently, the precise activation mechanism of such complex prodrugs.
Advancements in Analytical Methodology Development for Complex Analogues
The emergence of this compound and other complex sildenafil (B151) analogues has spurred the development and refinement of analytical techniques to identify and characterize these novel compounds. researchgate.netresearchgate.net
Addressing Challenges in Structural Elucidation of Novel Derivatives
The structural determination of new and unexpected drug analogues presents a significant analytical challenge. researchgate.netresearchgate.net The case of this compound, where its initial structural assignment was later revised, underscores the complexity involved. researchgate.netresearchgate.net
Key analytical techniques employed to overcome these challenges include:
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a cornerstone technique for separating and identifying compounds in complex mixtures. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown compounds with high accuracy. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting pieces. researchgate.netjfda-online.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an indispensable tool for elucidating the precise three-dimensional structure of molecules. researchgate.netopenrepository.com One-dimensional and two-dimensional NMR experiments help to establish the connectivity of atoms within a molecule. jfda-online.comnih.gov
X-ray Crystallography : This technique provides unambiguous proof of a molecule's structure by determining the arrangement of atoms in a crystal. researchgate.netresearchgate.net It was instrumental in resolving the structural debate surrounding this compound. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. researchgate.netjfda-online.com
The structural elucidation of complex analogues often requires a combination of these techniques to confidently determine the correct structure. researchgate.netsci-hub.stresearchgate.net
Development of High-Throughput Screening Methods for Research Purposes
The need to screen for a growing number of sildenafil analogues in various samples has driven the development of high-throughput screening (HTS) methods. researchgate.net These methods are designed to rapidly analyze a large number of samples.
Commonly used HTS techniques include:
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) : This method allows for the rapid separation and detection of multiple compounds in a single run. researchgate.netthermofisher.com
Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC offers faster analysis times and better resolution compared to conventional HPLC. uliege.be
Flow Injection Mass Spectrometry (FI-MS) : This technique allows for the direct introduction of a sample into the mass spectrometer without prior chromatographic separation, enabling very rapid screening. researchgate.net
These HTS methods are crucial for research purposes, allowing scientists to quickly identify the presence of known and unknown analogues in various matrices, which can then be subjected to more detailed structural analysis if necessary. mdpi.comresearchgate.net
Exploration of Related Sildenafil Analogues and their Chemical Properties
The discovery of this compound has been part of a broader trend of identifying numerous sildenafil analogues. openrepository.comnih.govacs.org These analogues often feature modifications to different parts of the sildenafil scaffold. Research into these related compounds provides a wealth of information on structure-activity relationships and the impact of chemical modifications on physicochemical properties. nih.govacs.org
Common structural modifications observed in sildenafil analogues include:
Alterations to the piperazine (B1678402) ring. openrepository.comnih.gov
Replacement of the sulfonyl group with other functional groups, such as an acetyl group. jfda-online.comopenrepository.com
Modifications to the pyrazolopyrimidinone (B8486647) core. researchgate.net
The study of these analogues, alongside sildenafil itself, allows for a systematic investigation of how changes in molecular structure affect properties like solubility, lipophilicity, and metabolic stability. nih.govresearchgate.netresearchgate.net For example, some synthesized analogues have been found to be more lipophilic than sildenafil. nih.gov This information is valuable for the design of new compounds with tailored chemical properties.
Below is an interactive data table summarizing some of the mentioned sildenafil analogues and their key structural features.
| Compound Name | Key Structural Modification(s) |
| Sildenafil | Parent compound with an N-methylpiperazine and a sulfonyl group. |
| Acetildenafil | N-ethylpiperazine instead of N-methylpiperazine; acetyl group instead of sulfonyl group. openrepository.com |
| Homosildenafil | N-ethylpiperazine instead of N-methylpiperazine. openrepository.comnih.gov |
| Hydroxyhomosildenafil | N-hydroxylethylpiperazine instead of N-methylpiperazine. openrepository.com |
| Aildenafil (Dimethylsildenafil) | A sildenafil analogue. uliege.be |
| Thiosildenafil | Contains a sulfur atom in the pyrazolopyrimidine moiety. researchgate.net |
This ongoing exploration of sildenafil analogues continues to expand the chemical landscape and provides a rich field for further scientific investigation.
Theoretical Contributions to Chemical Biology and Drug Design Principles
This compound, and the subsequent elucidation of its true structure, offers significant theoretical insights into the fields of chemical biology and drug design. The compound serves as a notable case study in prodrug innovation, dual-action mechanisms, and the critical role of advanced analytical techniques in structural confirmation.
Innovative Prodrug Design and Dual-Action Mechanism
The initial hypothesis surrounding this compound presented it as a novel prodrug designed to deliver two distinct bioactive molecules: a phosphodiesterase type 5 (PDE5) inhibitor, aildenafil, and a signaling molecule, nitric oxide (NO). wikipedia.orgguidetopharmacology.orgguidetopharmacology.org This design is based on a dual-action principle intended to produce a synergistic physiological effect.
PDE5 Inhibition: The aildenafil component functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). Increased cGMP levels lead to smooth muscle relaxation and vasodilation.
Nitric Oxide Release: The nitrosated moiety was theorized to release nitric oxide, which activates guanylate cyclase, an enzyme that also increases cGMP levels, thereby enhancing the vasodilatory effect.
This concept of combining a PDE5 inhibitor and an NO donor into a single molecule was considered an innovative approach in medicinal chemistry. wikipedia.orgresearchgate.net However, this specific dual-mechanism design has been deliberately avoided by pharmaceutical companies due to the well-documented risks associated with combining these two classes of compounds. wikipedia.orgguidetopharmacology.org The theoretical design, while potent, highlights a critical principle in drug design: balancing innovative efficacy with potential mechanism-based toxicity. wikipedia.org
Table 1: Theoretical Dual-Action Mechanism of this compound
| Component Released | Mechanism of Action | Intended Physiological Outcome |
|---|---|---|
| Aildenafil (PDE5 Inhibitor) | Inhibits the breakdown of cGMP by the PDE5 enzyme. | Increased cGMP levels, promoting vasodilation. |
| Nitric Oxide (NO) | Activates the enzyme guanylate cyclase. | Increased production of cGMP, enhancing vasodilation. |
| Combined Effect | Synergistic increase in cGMP levels via two separate pathways. wikipedia.orgguidetopharmacology.org | Potentiated smooth muscle relaxation and blood flow. |
Contributions to Structural Elucidation and Chemical Biology
The scientific investigation into this compound's precise molecular structure provides a compelling case study for the application of modern analytical chemistry in chemical biology. The initial identification, based on techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), suggested a structure containing a nitrosamine group attached to a thiazole (B1198619) ring. researchgate.net
However, this structure was later contested. wikipedia.orgresearchgate.net Subsequent research by different groups, employing more advanced 2D NMR techniques, high-resolution mass spectrometry (HRMS), and ultimately, definitive X-ray crystallography, revealed a different structure altogether. wikipedia.orgresearchgate.net The compound was not a nitrosamine derivative but an azathioprine/aildenafil hybrid, leading to the proposed name 'mutaprodenafil'. wikipedia.org The final confirmed structure was identified as a nitrothioimidazole-methisosildenafil hybrid, prompting the more accurate name 'nitropromethisosildenafil'. researchgate.net
This journey of structural correction underscores several key principles:
Complexity of Novel Analogs: It highlights the challenge of characterizing novel, unapproved synthetic drugs that may be complex hybrids of known molecules. researchgate.netresearchgate.net
Power of Analytical Chemistry: It demonstrates the necessity of employing a suite of complementary and powerful analytical techniques, such as X-ray crystallography, for unambiguous structural confirmation, especially when initial spectroscopic data can be misleading. wikipedia.orgresearchgate.net
Structure-Activity Relationship (SAR) Re-evaluation: The correct structure fundamentally alters any theoretical SAR analysis. The biological and toxicological profile of a nitro-imidazole moiety is distinct from that of a nitrosamine, changing the interpretation of the compound's potential interactions and risks.
Table 2: Evolution of this compound's Structural Identification
| Proposed Structure Name | Key Structural Features | Analytical Basis for Proposal | Status |
|---|---|---|---|
| This compound | Aildenafil derivative with a nitrosamine (N-N=O) moiety. researchgate.net | Initial LC-MS, MS-MS, HRMS, IR, and NMR data. researchgate.net | Contested & Revised wikipedia.orgresearchgate.net |
| Mutaprodenafil | Azathioprine/aildenafil hybrid structure. wikipedia.org | Re-analysis of data and comparison to the mutagenic drug azathioprine. wikipedia.org | Intermediate Hypothesis |
| Nitroprodenafil / Nitropromethisosildenafil | Nitrothioimidazole-methisosildenafil hybrid. Contains a nitro (NO₂) group, not a nitrosamine. researchgate.net | Advanced 2D NMR, revisited MS data, and definitive X-ray crystallography. researchgate.net | Confirmed Structure researchgate.net |
Q & A
Q. How can researchers differentiate between assay artifacts and true pharmacological effects in this compound studies?
- Methodological Answer :
- Counter-screening : Test the compound in orthogonal assays (e.g., fluorescence-based vs. radiometric PDE5 assays).
- Vehicle controls : Include DMSO/ethanol controls at equivalent concentrations to rule out solvent interference.
- Negative controls : Use structurally inert analogs to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
